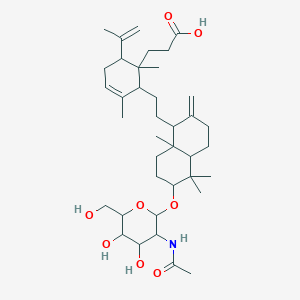

Lansiodide A

Description

Structure

2D Structure

Properties

CAS No. |

82537-86-8 |

|---|---|

Molecular Formula |

C38H61NO8 |

Molecular Weight |

659.9 g/mol |

IUPAC Name |

3-[2-[2-[6-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid |

InChI |

InChI=1S/C38H61NO8/c1-21(2)25-12-10-22(3)26(37(25,8)19-17-31(42)43)13-14-27-23(4)11-15-29-36(6,7)30(16-18-38(27,29)9)47-35-32(39-24(5)41)34(45)33(44)28(20-40)46-35/h10,25-30,32-35,40,44-45H,1,4,11-20H2,2-3,5-9H3,(H,39,41)(H,42,43) |

InChI Key |

DPUBTAIUQYXFDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)C)(C)CCC(=O)O)C(=C)C |

melting_point |

174 - 175 °C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Purification Methodologies for Lansiodide a

Strategies for Extraction from Biological Sources

The initial step in obtaining Lansiodide A involves its extraction from the biological source, primarily the dried fruit peels of Lansium domesticum. acs.orgmdpi.com This process aims to transfer the target compound from the solid plant matrix into a liquid solvent phase.

Solvent-Based Extraction Techniques

Solvent-based extraction is the conventional and most documented method for obtaining this compound and related compounds from Lansium domesticum. This technique relies on the principle of "like dissolves like," where the choice of solvent is critical for maximizing the yield of the target triterpene glycoside. unair.ac.id

The foundational method for the isolation of this compound involved an exhaustive extraction of the dried, crushed fruit peels with ethanol. acs.org Other studies on the phytochemicals of Lansium domesticum have employed similar polar solvents. Maceration, a process of soaking the plant material in a solvent for an extended period, is commonly used. For instance, dried fruit peels have been macerated with methanol (B129727) overnight or for several days to extract various triterpenoids. unair.ac.idphytojournal.com In some protocols, a sequential extraction approach is used, starting with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents, followed by extraction with more polar solvents like ethyl acetate (B1210297) and methanol. mdpi.commdpi.com This stepwise process provides a preliminary fractionation of the extract based on polarity. mdpi.com After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract. mdpi.comugm.ac.id

| Plant Part | Solvent(s) | Extraction Method | Reference |

|---|---|---|---|

| Dried Fruit Peel | Ethanol | Extraction (General) | acs.org |

| Dried Fruit Peel | Methanol | Maceration (overnight) | phytojournal.com |

| Dried Fruit Peel | n-Hexane, Ethyl Acetate, Methanol | Sequential Maceration (24h each) | mdpi.com |

| Dried Seeds | Methanol | Exhaustive Maceration | mdpi.com |

Supercritical Fluid Extraction Approaches

Supercritical Fluid Extraction (SFE) is a modern, green extraction technique that offers an alternative to traditional solvent-based methods. nih.gov It utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), which exhibits properties of both a liquid and a gas. nih.gov This allows it to penetrate solid matrices like a gas and dissolve compounds like a liquid. khanacademy.org

While the original isolation of this compound predates the widespread use of SFE, this technology is highly applicable to the extraction of terpene glycosides. The key advantages of SFE include the use of non-toxic, non-flammable solvents like CO₂, reduced thermal degradation of sensitive compounds due to low operating temperatures, and high selectivity. nih.gov The solvating power of the supercritical fluid can be finely tuned by adjusting pressure and temperature, allowing for the selective extraction of specific classes of compounds. khanacademy.org For moderately polar compounds like triterpene glycosides, the polarity of supercritical CO₂ can be increased by adding a co-solvent, such as methanol or ethanol, to enhance extraction efficiency. This technique represents a sustainable and efficient approach for obtaining high-value compounds from natural products.

Chromatographic Separation Techniques for this compound

Following extraction, the crude mixture contains a variety of compounds. Chromatography is the essential set of techniques used to separate this compound from these other substances. drawellanalytical.com The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase. khanacademy.org

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the purification of triterpenoids from Lansium domesticum extracts. unair.ac.idmdpi.com This method involves packing a solid adsorbent, typically silica (B1680970) gel, into a column. drawellanalytical.com The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. drawellanalytical.com

For the separation of lansiosides, a common approach is to use silica gel column chromatography with a gradient elution. phytojournal.com This involves starting with a non-polar solvent and gradually increasing the polarity of the mobile phase. For example, fractions can be eluted with solvent systems of increasing polarity, such as gradients of n-hexane-ethyl acetate or chloroform-methanol. mdpi.commdpi.com This causes compounds to move down the column at different rates depending on their polarity and affinity for the stationary phase, leading to their separation. khanacademy.org Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. smujo.id Vacuum Liquid Chromatography (VLC), a variation that uses suction to accelerate solvent flow, is also frequently employed for the initial fractionation of crude extracts. mdpi.comunair.ac.id

| Chromatography Type | Stationary Phase | Mobile Phase (Eluent System) | Compound Class | Reference |

|---|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Silica Gel | n-hexane-EtOAc gradient | Onoceranoid Triterpenes | mdpi.com |

| Silica Gel Column Chromatography | Silica Gel | n-hexane:acetone:methanol (7:2.5:0.5) | Onoceranoid Triterpenes | mdpi.com |

| Open Column Chromatography | Silica Gel | Solvents of increasing polarity | Lansioside D | phytojournal.com |

| Medium Pressure Liquid Chromatography | ODS-A (Reversed-Phase) | CH₃CN-H₂O gradient (30-100%) | Lansioside D | phytojournal.com |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the final purification and analysis of terpene glycosides like this compound. mdpi.com It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much faster and more efficient separations. f1000research.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purifying polar glycosides. researchgate.net In this technique, the stationary phase is non-polar (e.g., C18 or ODS), and the mobile phase is polar. f1000research.comresearchgate.net For the purification of terpene glycosides, a typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com The separation occurs as the less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. The use of an acid modifier, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape for acidic compounds like this compound. researchgate.net Detection is commonly performed using a UV detector or an evaporative light scattering detector (ELSD), the latter being particularly useful for compounds that lack a strong UV chromophore. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | researchgate.net |

| Stationary Phase | C18 (ODS) | nih.gov |

| Mobile Phase | Acetonitrile / Water or Methanol / Water (often with gradient elution) | nih.govmdpi.com |

| Detection | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | researchgate.netnih.gov |

Countercurrent Chromatography for this compound

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. rsc.orgtandfonline.com The separation is achieved by partitioning solutes between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other (mobile phase) is pumped through it. rsc.org

This technique is particularly well-suited for the preparative-scale separation of natural products, including polar compounds like triterpenoid (B12794562) saponins (B1172615) and glycosides. nih.govnih.gov The choice of the two-phase solvent system is critical for a successful separation. Systems composed of chloroform/methanol/isopropanol/water or n-hexane–n-butanol–aqueous solutions have been successfully used to separate triterpenoids. tandfonline.comnih.gov By employing a gradient elution, where the composition of the mobile phase is changed over time, compounds with a wide range of polarities can be effectively separated in a single run. nih.gov Although not documented in the original isolation of this compound, CCC represents a powerful modern method for the efficient purification of such compounds from complex natural extracts. rsc.orgnih.gov

Advanced Purification and Enrichment Protocols

Information on advanced purification and enrichment protocols specifically for this compound is not available in the scientific literature. The following subsections are therefore based on general techniques commonly applied to similar natural products, but it must be emphasized that these are not documented procedures for this compound itself.

There are no published studies detailing the specific preparative chromatography modifications used for the purification of this compound. Typically, the purification of natural products from crude plant extracts involves multiple chromatographic steps. An initial separation is often performed using column chromatography with stationary phases like silica gel, followed by further purification using preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net

For related compounds isolated from Clausena excavata, researchers have employed preparative HPLC to obtain pure substances. thieme-connect.comcore.ac.uk This process would involve optimizing the stationary phase (e.g., reversed-phase C18), the mobile phase composition (often a mixture of water and organic solvents like acetonitrile or methanol), and the elution method (isocratic or gradient) to achieve separation from other co-extracted compounds. However, the specific conditions such as the exact solvent gradient, flow rate, column dimensions, and detector wavelength for this compound are not documented.

Specific crystallization techniques for producing highly pure crystals of this compound have not been reported. Crystallization is a common final step in the purification of natural products to obtain a high-purity solid suitable for structural elucidation by X-ray crystallography. The process involves dissolving the purified compound in a suitable solvent or solvent system and allowing crystals to form as the solution cools or as the solvent slowly evaporates. The choice of solvent is critical and is determined empirically. Without the primary isolation paper, the specific solvent system that yields high-quality crystals of this compound remains unknown.

Biosynthetic Pathways of Lansiodide a

Precursor Identification and Elucidation of Biosynthetic Intermediates

The biosynthesis of triterpenoids universally begins with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are derived from either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce the 30-carbon precursor, squalene (B77637).

For the onoceranoid scaffold of Lansiodide A, a key modification of squalene is anticipated. It is widely accepted that onoceranoids are formed from the cyclization of (3S,22S)-2,3:22,23-dioxidosqualene. This precursor would be formed from squalene through a two-step epoxidation process catalyzed by squalene epoxidase enzymes. The subsequent cyclization of dioxidosqualene would lead to the characteristic bicyclic onoceranoid core. Further oxidative modifications would then be required to generate the specific aglycone of this compound before the attachment of sugar moieties. The precise intermediates along this pathway in Lansium domesticum have yet to be isolated and characterized.

Enzymatic Mechanisms in this compound Biosynthesis

The conversion of precursors into the final complex structure of this compound is governed by specific classes of enzymes. While the exact enzymes from Lansium domesticum are unknown, their general functions can be inferred.

Glycosyltransferase Activity in Carbohydrate Moiety Formation

A crucial step in the biosynthesis of this compound is the attachment of sugar residues to the triterpenoid (B12794562) aglycone, a reaction catalyzed by glycosyltransferases (GTs). biorxiv.orgacs.org These enzymes transfer a sugar moiety from an activated donor, typically a UDP-sugar, to the acceptor molecule. acs.orgnih.gov The formation of glycosidic bonds significantly impacts the solubility, stability, and biological activity of the final compound. biorxiv.org The specific GTs responsible for attaching the particular sugar units in the correct linkages found in this compound have not been identified.

Terpene Cyclase and Other Key Enzyme Pathways

The formation of the onoceranoid backbone of this compound from dioxidosqualene is a critical cyclization step catalyzed by a specific type of terpene cyclase, also known as an oxidosqualene cyclase (OSC). Research on the biosynthesis of onocerin in the fern Lycopodium clavatum has revealed that this process requires two highly specific OSCs. nih.gov It is plausible that a similar enzymatic machinery exists in Lansium domesticum for the synthesis of the this compound aglycone. Following cyclization, the triterpenoid core would likely undergo a series of modifications, such as hydroxylations and oxidations, catalyzed by enzymes like cytochrome P450 monooxygenases (P450s), to produce the final aglycone ready for glycosylation. frontiersin.org

Genetic and Molecular Biology Approaches to Biosynthesis

The identification of the genes encoding the biosynthetic enzymes is fundamental to understanding and potentially engineering the production of this compound.

Gene Cluster Identification and Characterization

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). researchgate.netashg.org This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. The identification of a BGC for this compound in the genome of Lansium domesticum would be a significant breakthrough, providing a roadmap for the entire biosynthetic pathway. As of now, no such gene cluster for this compound has been reported.

Heterologous Expression for Pathway Reconstruction

Once the genes of a biosynthetic pathway are identified, they can be introduced into a host organism, such as yeast or bacteria, to produce the natural product. researchgate.netnih.gov This process, known as heterologous expression, is a powerful tool for confirming gene function, elucidating biosynthetic pathways, and producing valuable compounds in larger quantities. researchgate.netcdc.gov The heterologous expression of the putative this compound biosynthetic genes would be the ultimate confirmation of their roles and could pave the way for the sustainable production of this complex molecule. To date, there are no published studies on the heterologous expression of the this compound pathway.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, a complex tetranortriterpenoid glycoside found in plants of the Lansium genus, is a sophisticated and tightly controlled process. This regulation occurs at multiple levels, from the expression of biosynthetic genes to the influence of external environmental cues, ensuring that the production of this specialized metabolite is aligned with the plant's developmental and defense needs. While direct research on the regulation of this compound is limited, a comprehensive understanding can be constructed by examining the well-studied regulatory mechanisms of terpenoid and limonoid biosynthesis in related plant species, particularly within the Meliaceae family.

The regulatory network governing this compound production involves a complex interplay of genetic, enzymatic, and environmental factors. Key control points include the transcriptional activation of biosynthetic genes by specific transcription factors, the catalytic efficiency of enzymes in the pathway, and the influence of plant hormones and external stimuli.

Genetic Regulation

The genetic blueprint for this compound biosynthesis is encoded within the plant's genome, likely organized in biosynthetic gene clusters (BGCs). These clusters facilitate the co-regulation of genes responsible for the sequential steps in the pathway. nih.gov

Biosynthetic Gene Clusters (BGCs): In members of the Meliaceae family, genes for terpenoid biosynthesis, including those for chain elongation, cyclization, and modification, are often found in clusters. nih.gov This physical proximity on the chromosome allows for coordinated expression of the necessary enzymes. While a specific BGC for this compound has not yet been identified, it is highly probable that its biosynthesis follows this organizational principle. The discovery of such a cluster would be a significant step toward understanding the coordinated control of this compound production.

Key Enzyme Genes: The biosynthesis of the basic triterpenoid skeleton of this compound is initiated by oxidosqualene cyclases (OSCs). frontiersin.orgnih.gov Subsequent modifications, including the characteristic C-ring cleavage and glycosylation, are carried out by a suite of tailoring enzymes, primarily from the cytochrome P450 (CYP450) and glycosyltransferase (GT) superfamilies. frontiersin.orgnih.gov The expression levels of the genes encoding these enzymes are critical control points. For instance, studies in citrus have shown a positive correlation between the expression of an OSC gene (CiOSC) and the accumulation of limonoids. frontiersin.orgnih.gov

Recent research in Melia azedarach and Citrus sinensis has identified a trio of enzymes—aldo-keto reductases (AKRs), CYP450s, and 2-oxoglutarate dependent dioxygenases (2-OGDDs)—responsible for the side-chain cleavage and furan (B31954) ring formation characteristic of many limonoids. acs.org It is plausible that homologous genes are involved in the formation of the this compound aglycone.

Transcriptional Regulation

Transcription factors (TFs) are master regulators that bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. nih.gov Several families of TFs are known to regulate terpenoid biosynthesis and are likely involved in controlling the production of this compound. mdpi.complos.org

Key Transcription Factor Families:

MYB (myeloblastosis-related): MYB transcription factors have been shown to be significantly correlated with limonoid biosynthesis in citrus. frontiersin.orgnih.gov

bHLH (basic helix-loop-helix): These TFs often work in concert with MYC proteins to regulate the expression of terpene synthase genes. plos.org

AP2/ERF (APETALA2/ethylene-responsive factor): Members of this family are known to be involved in the regulation of terpenoid biosynthesis. tandfonline.comoup.com

WRKY: These transcription factors are also implicated in the regulation of various secondary metabolic pathways, including terpenoid synthesis. plos.orgtandfonline.com

The following table summarizes the key transcription factor families and their potential role in regulating this compound biosynthesis, based on studies of related pathways.

| Transcription Factor Family | Potential Role in this compound Biosynthesis | Reference |

| MYB | Regulation of structural gene expression in the limonoid pathway. | frontiersin.orgnih.gov |

| bHLH | Cooperative regulation of terpene synthase gene expression. | plos.org |

| AP2/ERF | General regulation of terpenoid biosynthesis. | tandfonline.comoup.com |

| WRKY | Involvement in the broader regulatory network of terpenoid production. | plos.orgtandfonline.com |

Hormonal Influence: Plant hormones are crucial signaling molecules that modulate a wide array of physiological processes, including secondary metabolism. The biosynthesis of terpenoids is known to be influenced by hormones such as jasmonates (e.g., methyl jasmonate, MeJA) and salicylic (B10762653) acid (SA). mdpi.comtandfonline.com MeJA, in particular, is a potent inducer of terpenoid biosynthesis and can activate the expression of genes in the pathway. plos.orgtandfonline.com For example, MeJA treatment has been shown to upregulate key enzymes in terpenoid biosynthesis in various plant species. mdpi.com It is therefore likely that the production of this compound is, at least in part, regulated by the plant's hormonal status, particularly in response to biotic or abiotic stress. nih.gov

Enzymatic Regulation

Key Enzymes and Their Regulation:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step in triterpenoid biosynthesis, converting 2,3-oxidosqualene (B107256) into various cyclic triterpene skeletons. frontiersin.orgnih.gov The diversity of these enzymes can lead to a wide array of foundational structures for limonoid synthesis. nih.gov

Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is responsible for the extensive oxidative modifications of the triterpene backbone, including hydroxylations, epoxidations, and ring cleavage events that are characteristic of C-seco limonoids like this compound. frontiersin.orgnih.govfrontiersin.org The expression and activity of specific CYP450s are critical determinants of the final limonoid structure.

Glycosyltransferases (UGTs): The final step in this compound biosynthesis is the attachment of a sugar moiety, a reaction catalyzed by a UGT. The availability and specificity of this enzyme will determine the final glycosylated product. frontiersin.org

Acyltransferases: Acetylation is a common modification in limonoid biosynthesis and can be crucial for the activity of downstream enzymes or for the stability of intermediates. acs.orgbiorxiv.org

The table below details some of the key enzyme families and their proposed functions in the biosynthesis of this compound.

| Enzyme Family | Proposed Function in this compound Biosynthesis | Reference |

| Oxidosqualene Cyclase (OSC) | Formation of the initial triterpene scaffold. | nih.govfrontiersin.orgnih.gov |

| Cytochrome P450 (CYP450) | Oxidative modifications, including C-ring cleavage. | frontiersin.orgnih.govfrontiersin.org |

| Glycosyltransferase (UGT) | Addition of the sugar moiety to the aglycone. | frontiersin.org |

| Aldo-Keto Reductase (AKR) | Involved in side-chain cleavage for furan ring formation. | acs.org |

| 2-oxoglutarate dependent dioxygenase (2-OGDD) | Catalyzes furan ring formation. | acs.org |

| Acyltransferase | Acetylation of intermediates, potentially influencing stability and downstream reactions. | acs.orgbiorxiv.org |

Environmental Factors

The production of secondary metabolites in plants is often influenced by environmental conditions, as these compounds frequently play a role in adaptation and defense. scienceopen.com

Light: Light is a critical environmental factor that can regulate the biosynthesis of terpenoids. wur.nl Different wavelengths of light can upregulate or downregulate the expression of various enzymes within the biosynthetic pathways. wur.nl

Biotic and Abiotic Stress: The production of limonoids is often induced in response to herbivory or pathogen attack, suggesting a role in plant defense. nih.gov Abiotic stresses such as drought can also impact the production of terpenoids. scienceopen.com In the case of Lansium domesticum, rainfall has been shown to have a significant effect on fruit production, which could indirectly influence the concentration of secondary metabolites like this compound. researchgate.net

Chemical Synthesis and Derivatization of Lansiodide a

Total Synthesis Strategies for Lansiodide A

The total synthesis of a natural product as complex as this compound is a formidable task that requires careful planning and execution. It serves as a platform for developing and showcasing new synthetic methods and strategies.

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comnumberanalytics.com For a molecule like this compound, which features a fused polycyclic terpene core and a glycosidic moiety, this process involves several key disconnections.

The primary retrosynthetic disconnection often targets the glycosidic bond, separating the complex aglycone (the terpene core) from the sugar moiety. numberanalytics.com This is a common strategy in the synthesis of glycosides, as it allows for the separate synthesis of the two main components, which can then be coupled in a later step. youtube.com

Further disconnection of the terpene core would likely proceed by identifying key ring junctions and functional groups that can be formed through reliable and well-established chemical reactions. This could involve envisioning strategic bond cleavages that lead to recognizable and synthetically accessible precursors. tgc.ac.in The process continues until simple, achiral, or readily available chiral starting materials are reached. numberanalytics.com

The synthesis of this compound necessitates the use of highly selective chemical reactions to control the three-dimensional arrangement of atoms (stereoselectivity) and to react with one functional group in the presence of others (chemoselectivity). masterorganicchemistry.comrsc.org

Stereoselective Transformations: The creation of the numerous stereocenters within the this compound structure with the correct relative and absolute configuration is a major hurdle. rsc.org This is typically achieved through:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or sugars, as starting materials to introduce initial stereochemistry. ethz.ch

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over others. This includes reactions like asymmetric hydrogenations, epoxidations, and aldol (B89426) reactions.

Substrate-Controlled Reactions: Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction. ethz.ch

Chemoselective Transformations: The this compound molecule contains various functional groups. Chemoselective reactions are crucial to modify one specific group without affecting the others. masterorganicchemistry.com This is often managed through the use of protecting groups, which temporarily mask reactive functional groups, allowing other parts of the molecule to be modified. nih.govnih.gov The choice of protecting groups is critical, as they must be stable to the reaction conditions and be removable selectively without altering the rest of the molecule.

Terpene Core Synthesis: The construction of the polycyclic terpene core is arguably the most challenging aspect of the total synthesis. The biosynthesis of terpenes involves the cyclization of linear isoprenoid precursors, a process that synthetic chemists often aim to mimic. nih.gov The synthesis would likely involve a series of cyclization reactions, such as Diels-Alder reactions, Prins cyclizations, or radical cyclizations, to build the fused ring system. rsc.org The introduction of specific functional groups and the control of stereochemistry at each step are paramount. researchgate.net

Glycosidic Moiety Synthesis and Glycosylation: The sugar portion of this compound is synthesized separately. The synthesis of glycans is a specialized field of organic chemistry that relies heavily on protecting group strategies to differentiate the various hydroxyl groups on the sugar ring. nih.govnih.gov Once the desired protected sugar is prepared, it is activated to become a "glycosyl donor."

The crucial step of forming the glycosidic bond involves the reaction of the glycosyl donor with a hydroxyl group on the fully assembled terpene core (the "glycosyl acceptor"). wikipedia.org This reaction, known as glycosylation, must be carefully controlled to ensure the formation of the correct anomeric linkage (α or β). numberanalytics.comnih.gov The choice of glycosyl donor, acceptor, and reaction conditions all play a vital role in the stereochemical outcome of this transformation. nih.gov

Semi-Synthesis Approaches to this compound Analogues

Semi-synthesis involves the use of a naturally occurring compound as a starting material to create new, related compounds (analogues). This approach can be more efficient than total synthesis for producing a range of derivatives for structure-activity relationship studies.

If a structurally related natural product can be isolated in significant quantities, it can serve as a precursor for this compound analogues. For instance, other compounds from the Lansium genus could potentially be chemically modified to explore the structure-activity relationship of this compound. nih.gov

This could involve:

Functional Group Interconversion: Modifying existing functional groups on the natural precursor. For example, reducing a ketone to an alcohol, or oxidizing an alcohol to a ketone.

Derivatization: Adding new functional groups to the precursor molecule, such as through esterification or etherification of hydroxyl groups. researchgate.net

The table below illustrates hypothetical modifications that could be performed on a precursor to generate analogues.

| Modification Type | Reagent/Reaction | Resulting Functional Group |

| Oxidation | PCC, DMP | Ketone/Aldehyde |

| Reduction | NaBH4, LiAlH4 | Alcohol |

| Esterification | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester |

| Cross-Metathesis | Grubbs Catalyst | Modified Alkene |

This table is a generalized representation of common synthetic transformations and not based on specific published synthesis of this compound analogues.

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. frontiersin.org Enzymes can be used to perform specific transformations on a synthetic intermediate or a natural precursor with high regio- and stereoselectivity, often under mild reaction conditions. csic.esnumberanalytics.com

For the synthesis of this compound analogues, enzymes could be employed in several ways:

Glycosyltransferases: These enzymes can be used to attach different sugar moieties to the terpene core, creating a library of glyco-diversified analogues. frontiersin.org This approach offers excellent control over the stereochemistry of the glycosidic bond. rsc.org

Hydroxylases: Enzymes like cytochrome P450s can introduce hydroxyl groups at specific, often unactivated, positions on the terpene skeleton, which would be difficult to achieve with traditional chemical methods. nih.gov

Lipases and Proteases: These enzymes can be used for the selective acylation, deacylation, or hydrolysis of ester and amide groups under mild conditions.

The combination of chemical synthesis to build the core structure and enzymatic transformations to perform selective modifications represents a powerful strategy for the efficient generation of diverse this compound analogues. nih.gov

Synthesis of Structurally Modified this compound Derivatives

The generation of this compound derivatives can be systematically approached by modifying its three principal components: the glycosidic linkage, the terpene backbone, and its peripheral functional groups.

The glycosidic bond, which connects the carbohydrate moiety to the terpene aglycone, is a key target for chemical modification. Altering this linkage can impact the compound's stability, solubility, and interaction with biological targets.

Strategies for Glycosidic Linkage Modification:

Anomeric Configuration: The stereochemistry of the anomeric carbon (α or β) is crucial for the biological activity of many glycosides. nih.gov Synthetic strategies can be designed to selectively produce either the natural anomer or its unnatural counterpart. This is often achieved through the use of specific glycosyl donors and promoters, or by leveraging neighboring group participation effects. fiveable.me

Formation of Non-Natural Glycosidic Bonds: While this compound possesses an O-glycosidic bond, synthetic chemistry allows for the formation of thio- (S-), seleno- (Se-), and C-glycosidic linkages. These non-natural linkages can exhibit enhanced stability against enzymatic hydrolysis, a desirable property for research probes or therapeutic candidates. chinesechemsoc.org For instance, the use of glycosyl thiosulfates (Bunte salts) can facilitate the selective formation of S-glycosidic bonds at cysteine residues in peptides, a strategy that could be adapted for terpene thiols. chinesechemsoc.org

Alteration of Linkage Position: The point of attachment of the sugar moiety to the terpene backbone can be altered. This requires regioselective protection and deprotection of the hydroxyl groups on the terpene core before glycosylation. rsc.org

| Modification Type | Synthetic Strategy | Potential Impact on this compound |

| Anomeric Inversion | Use of nitrile solvents or specific catalysts (e.g., Lewis acids) to favor α- or β-glycoside formation. fiveable.me | Altered 3D structure, potentially leading to different biological interactions. |

| Thio-glycosylation | Reaction of a thionated terpene aglycone with a glycosyl halide or use of glycosylthiosulfate donors. chinesechemsoc.org | Increased stability against enzymatic cleavage by glycosidases. |

| C-Glycosylation | Reaction of a glycosyl donor with a nucleophilic carbon on the terpene backbone. | Creation of a non-hydrolyzable carbon-carbon bond, enhancing metabolic stability. |

| Regioisomer Synthesis | Selective protection of hydroxyl groups on the terpene backbone followed by glycosylation of the remaining free hydroxyl. rsc.org | Exploration of structure-activity relationships related to the position of the glycan. |

Methods for Terpene Backbone Alteration:

Cyclization and Rearrangement: The biosynthesis of terpenes involves complex cyclization cascades of linear precursors like geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP). wikipedia.org Laboratory synthesis can mimic or divert these pathways to create novel terpene cores. For example, site-selective C-H oxidation can introduce new functional groups that can then be used to trigger rearrangements or further cyclizations. nih.gov

Oxidative Derivatization: The terpene backbone can be hydroxylated, epoxidized, or oxidized to introduce new functional groups. mdpi.com Biocatalytic approaches using cytochrome P450 enzymes or chemical methods with oxidizing agents can be employed to achieve this. frontiersin.orgbeilstein-journals.org These modifications can create derivatives with altered polarity and new handles for further functionalization.

Skeletal Scaffolding Changes: Radical or cationic reactions can be used to induce skeletal rearrangements, leading to entirely new carbocyclic frameworks. These advanced synthetic strategies can produce derivatives with unique three-dimensional structures.

| Modification Approach | Key Reactions/Reagents | Potential Outcome for this compound Backbone |

| Biomimetic Oxidation | Cytochrome P450 enzymes, Ru-porphyrin catalysts. mdpi.comfrontiersin.org | Introduction of hydroxyl or keto groups at various positions. |

| Skeletal Rearrangement | Acid-catalyzed or metal-mediated reactions. | Formation of novel polycyclic systems. |

| Functionalization of Double Bonds | Epoxidation (e.g., with m-CPBA), dihydroxylation, or hydrogenation. | Conversion of alkenes to epoxides, diols, or saturated alkanes. |

The existing functional groups on this compound, such as hydroxyl and carboxyl groups, can be chemically modified to create derivatives with enhanced properties for research applications. researchgate.net This process, known as derivatization, can improve analytical detection, facilitate purification, or introduce labels for biological studies. researchgate.net

Common Derivatization Strategies:

Esterification and Etherification: The hydroxyl groups on both the terpene and sugar moieties can be converted to esters or ethers. This can alter the lipophilicity and steric bulk of the molecule.

Fluorophore or Chromophore Tagging: Attaching a fluorescent or UV-active group allows for sensitive detection in techniques like HPLC or fluorescence microscopy. Reagents like dansyl chloride are commonly used for this purpose.

Biotinylation: The introduction of a biotin (B1667282) tag enables affinity-based purification and detection using streptavidin-conjugated probes.

Permethylation: This technique replaces all free hydroxyl protons with methyl groups, which can enhance hydrophobicity for better chromatographic separation and improve ionization efficiency in mass spectrometry. nih.gov

| Derivative Type | Reagent/Method | Application |

| Fluorescent Probe | Dansyl chloride, fluorescein (B123965) isothiocyanate (FITC). | Bioimaging, fluorescence-based assays. |

| Affinity Tag | Biotin-NHS ester. | Protein-ligand interaction studies, affinity purification. |

| Mass Spectrometry Enhancer | Permethylation (e.g., with methyl iodide). nih.gov | Improved ionization and fragmentation analysis in MS. |

| Click Chemistry Handle | Introduction of an azide (B81097) or alkyne group. | Facile and specific conjugation to other molecules via click chemistry. |

Development of Synthetic Methodologies for this compound Substructures

The total synthesis of a complex molecule like this compound is often approached in a convergent manner, where the main substructures—the terpene aglycone and the carbohydrate moiety—are synthesized separately and then coupled. The development of efficient synthetic routes to these key building blocks is a critical area of research.

Synthesis of the Terpene Aglycone: The synthesis of complex terpene cores often relies on powerful C-C bond-forming reactions and stereocontrolled cyclizations. Strategies may include:

Diels-Alder Cycloadditions: To construct six-membered rings with controlled stereochemistry.

Radical Cyclizations: For the formation of five- and six-membered rings.

Asymmetric Catalysis: To establish the correct stereochemistry of chiral centers.

Synthesis of the Glycosyl Donor: The carbohydrate portion is typically prepared as an activated glycosyl donor. This involves:

Protecting Group Strategies: The selective protection of hydroxyl groups on a starting monosaccharide is essential to direct the subsequent glycosylation reaction to the desired position and to prevent unwanted side reactions. rsc.org

Activation of the Anomeric Center: The anomeric hydroxyl group is converted into a good leaving group (e.g., a halide, trichloroacetimidate, or thioglycoside) to facilitate the glycosylation reaction.

The successful coupling of these two substructures represents the final and often most challenging step in the total synthesis of this compound, requiring careful optimization of reaction conditions to achieve a good yield and the desired stereoselectivity of the glycosidic bond.

Structure Activity Relationship Sar Studies of Lansiodide a and Its Analogues

Design and Synthesis of Lansiumamide Analogues for SAR Probing

The synthesis of analogues is a fundamental aspect of SAR studies, allowing researchers to systematically alter parts of a lead compound to understand their contribution to its biological effects. grafiati.comgla.ac.uk The total synthesis of Lansiumamide A and B has been successfully achieved, providing a foundation for creating novel derivatives. nih.govresearchgate.net

One common strategy in the design of Lansiumamide analogues involves the modification of the amide nitrogen. mdpi.com Researchers have synthesized a series of Lansiumamide B derivatives by introducing various substituents at this position, including alkyl, allyl, propargyl, and benzyl (B1604629) groups. mdpi.com This allows for a systematic investigation of how the size, shape, and electronic properties of this part of the molecule influence its biological activity. mdpi.com

Another approach has been the design and synthesis of Lansiumamide analogues for the treatment of acute lung injury (ALI). nih.gov In these studies, two series of analogues were created and evaluated for their anti-inflammatory properties. nih.gov These synthetic efforts are critical for generating the necessary compounds to build a comprehensive SAR profile.

Correlation of Structural Motifs with Preclinical Biological Activities

The biological activity of Lansiumamides and their analogues has been evaluated in various preclinical models, with a focus on their antifungal and anti-inflammatory effects. mdpi.comnih.govnih.gov

While the Lansiumamides themselves are not glycosides, the broader class of compounds isolated from Lansium domesticum includes a variety of terpenoids and their glycosides. nih.govresearchgate.net In many natural products, the glycosidic moiety plays a significant role in the compound's pharmacokinetic properties and can be crucial for its biological activity. researchgate.netresearchgate.net The sugar portion of a molecule can influence its solubility, distribution in the body, and interaction with biological targets. researchmap.jp For the non-glycosidic Lansiumamides, the focus of SAR remains on the aglycone-like core structure.

In the context of Lansiumamides, which are cinnamamide (B152044) derivatives rather than terpenoids, the "core" can be considered the cinnamoyl and styryl moieties. The substituents on these aromatic rings and the amide nitrogen are critical for activity.

SAR studies on Lansiumamide B derivatives have revealed that the nature of the substituent on the amide nitrogen has a significant impact on their antifungal activity. mdpi.com The length and steric hindrance of the N-substitution were found to be important factors. mdpi.com Specifically, it was noted that a methyl or ethyl substituent on the amide nitrogen is critical for potent antifungal activity against a range of phytopathogenic fungi. mdpi.com This suggests that a small, sterically accessible group at this position is optimal for interaction with the fungal target.

In studies focused on anti-inflammatory activity for the treatment of ALI, one analogue, designated as compound 8n , demonstrated significant potential. nih.gov This compound was effective in inhibiting the expression of pro-inflammatory cytokines. nih.gov The specific structural modifications in compound 8n that led to this enhanced activity provide key insights for the design of future anti-inflammatory agents based on the Lansiumamide scaffold.

| Compound Class | Structural Modification | Observed Biological Activity | Key Finding |

|---|---|---|---|

| Lansiumamide B Analogues | Substitution on the amide nitrogen (alkyl, allyl, propargyl, benzyl) | Antifungal | Methyl or ethyl group on the amide nitrogen is critical for activity. mdpi.com |

| Lansiumamide Analogues | Undisclosed modifications (designated compound 8n) | Anti-inflammatory (for ALI) | Inhibited pro-inflammatory cytokines and activated the Nrf2/HO-1 pathway. nih.gov |

Computational Approaches in Lansiumamide SAR

Computational methods are increasingly used to rationalize experimental SAR data and to predict the activity of novel compounds, thereby accelerating the drug discovery process. plos.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. frontiersin.org For Lansiumamides, molecular docking studies have been employed to understand their mechanism of action. For instance, Lansiumamide A has been docked with Human Aldose Reductase, showing a high binding affinity which suggests its potential as an inhibitor of this enzyme. umlub.pl Such studies can help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the Lansiumamide molecule and the amino acid residues in the active site of the target protein. This information is invaluable for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net While specific QSAR models for Lansiumamides were not detailed in the reviewed literature, the principles of QSAR are highly applicable. researchgate.net

A QSAR study on Lansiumamide analogues would involve calculating a set of molecular descriptors for each synthesized compound. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. The biological activity data (e.g., IC50 values for antifungal or anti-inflammatory effects) would then be correlated with these descriptors using statistical methods to generate a predictive model. researchgate.net Such a model could then be used to predict the activity of yet-to-be-synthesized Lansiumamide derivatives, guiding the design of new compounds with potentially enhanced therapeutic properties.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “Lansiodide A” that adheres to the specified detailed outline. The public domain and scientific databases lack the specific mechanistic data required to populate the requested sections and subsections.

Limited Specific Data: There is a significant scarcity of research focused specifically on this compound. While the compound is known to be isolated from the plant Lansium domesticum, dedicated studies on its detailed biological mechanisms are not present in the available literature.

Absence of Mechanistic Studies: No specific data could be found for this compound concerning:

Receptor binding assays or ligand-target interactions.

Enzyme inhibition or activation mechanisms.

Specific cell signaling pathway modulation.

Gene expression profiling.

In vivo preclinical studies with a mechanistic focus, including the identification of pharmacodynamic markers.

Research on Related Compounds: Scientific research has been conducted on other compounds isolated from Lansium domesticum, such as Lansioside C, Lansioside D, and various other triterpenoids. phytojournal.comresearchgate.net These studies report on biological activities like antimicrobial and cytotoxic effects. smujo.idresearchgate.net However, this information is not directly applicable to this compound and falls outside the strict scope of the request to focus solely on this specific compound.

Therefore, generating a thorough, informative, and scientifically accurate article for each specified section and subsection on this compound is not feasible due to the absence of the necessary primary research data.

Mechanistic Investigations of Lansiodide a Biological Activities

In Vivo Preclinical Animal Model Studies (Mechanistic Focus)

Cellular and Molecular Responses in Specific Tissues

Investigations into the cellular and molecular responses elicited by Lansiodide A have pointed towards its potential interaction with key signaling pathways implicated in cancer. The cellular and molecular response to external stimuli, such as the introduction of a chemical compound, can dictate a range of outcomes from proliferation to apoptosis. ibecbarcelona.eufrontiersin.org

An in-silico molecular docking study has provided the primary insights into this compound's mechanism. This research identified the Epidermal Growth Factor Receptor (EGFR) as a potential target. researchgate.net EGFR is a protein that plays a significant role in cell growth and proliferation, and its overexpression is linked to the development of various cancers. researchgate.netnih.gov The receptor's extracellular structure is composed of four distinct domains, with Domains II and IV being crucial for the dimerization process that activates downstream signaling cascades. researchgate.net

The study demonstrated that this compound binds to domain IV of the EGFR extracellular region. researchgate.net This interaction is significant because it could potentially interfere with the receptor's ability to form dimers, thereby inhibiting the entire carcinogenesis pathway that is dependent on EGFR activation. researchgate.net While this computational analysis provides a compelling hypothesis for the anticancer activity of this compound, further research with cell-based assays and in specific tissues is required to validate these findings and to fully understand the downstream cellular and molecular consequences of this interaction.

Investigations into Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical component of preclinical research, providing essential information on its pharmacokinetic properties within a living organism. thermofisher.comijrpc.com These studies are fundamental to understanding how a substance is taken up by the body, where it goes, how it is chemically altered, and how it is ultimately removed. thermofisher.comgenoskin.com

As of the current body of scientific literature, specific in vivo ADME studies for this compound conducted in animal models have not been extensively reported. Such studies would typically involve administering the compound to animal models like mice, rats, or dogs to measure key parameters. thermofisher.comijrpc.com These parameters include bioavailability (the fraction of the administered dose that reaches systemic circulation), the volume of distribution, clearance rate, and the metabolic pathways involved, often mediated by enzymes such as the Cytochrome P450 family. nih.govdrugbank.com The data from these studies are crucial for determining the compound's potential as a therapeutic agent. ijrpc.compharmtech.com While general methodologies for ADME testing are well-established, the specific application and results for this compound are not yet available.

Identification of Molecular Targets and Pathways

Identifying the precise molecular targets and the biological pathways they modulate is a central goal in understanding the mechanism of action of any bioactive compound. nih.govnih.gov For this compound, this process is in its early stages, with initial findings pointing towards specific protein interactions.

Proteomic and Metabolomic Profiling

Proteomic and metabolomic profiling are powerful "omics" technologies used to obtain a global snapshot of the proteins and metabolites within a biological system. mdpi.comfrontiersin.org These approaches can reveal how a compound alters cellular processes and can help identify its molecular targets and affected pathways. plos.orgnih.gov

Currently, there are no specific published studies that have utilized proteomic or metabolomic profiling to analyze the effects of this compound. Such research would involve treating cells or tissues with this compound and then using mass spectrometry-based techniques to compare the resulting protein and metabolite profiles against untreated controls. frontiersin.org This could confirm, for example, whether proteins downstream of the EGFR signaling pathway are affected, and could uncover entirely new targets and mechanisms of action. mdpi.com The application of these techniques would provide a comprehensive, unbiased view of the molecular changes induced by this compound. nih.gov

Advanced Methodologies for Lansiodide a Research

Advanced Spectroscopic Techniques for Structural Analysis of Derivatives

Spectroscopic methods are fundamental tools for characterizing the chemical nature and structure of compounds. azooptics.com For complex molecules like Lansiodide A and its derivatives, advanced spectroscopic techniques provide indispensable information regarding elemental composition, structural features, and three-dimensional conformation. azooptics.comsouthampton.ac.uk

High-resolution mass spectrometry (HR-MS) is a powerful analytical technique for identifying and profiling metabolites of a parent compound in biological systems. researchgate.netwaters.com Its high accuracy and resolution enable the unequivocal determination of elemental compositions for metabolites and their fragments, which is invaluable for postulating or assigning their structures. chromatographyonline.comthermofisher.com When studying this compound, HR-MS coupled with liquid chromatography (LC) would be employed to separate and detect potential metabolites from complex biological samples. waters.com This approach allows for the confident identification of biotransformations such as hydroxylation, oxidation, or conjugation, which are common metabolic pathways. chromatographyonline.com

The workflow for such an analysis involves acquiring full-scan mass spectral data, followed by data mining to discriminate potential drug metabolites from background interferences. chromatographyonline.com The high resolving power of modern instruments can distinguish between isobaric ions—ions with the same nominal mass but different elemental compositions—which is critical for accurate metabolite identification. technologynetworks.com

Table 1: Hypothetical Metabolites of this compound Identified via High-Resolution Mass Spectrometry

| Putative Metabolite | Molecular Formula | Calculated m/z [M+H]⁺ | Mass Difference from this compound | Proposed Biotransformation |

| M1 | C₃₀H₄₄O₉ | 565.2956 | +15.9949 | Hydroxylation |

| M2 | C₃₀H₄₂O₉ | 563.2799 | -1.9847 | Dehydrogenation |

| M3 | C₃₀H₄₂O₈ | 547.2850 | -17.0027 | Dehydration |

| M4 | C₃₆H₅₄O₁₄ | 719.3485 | +176.0321 | Glucuronidation |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For this compound and its derivatives, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY) are essential for assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.

Conformational analysis, which examines the spatial arrangement of atoms and the rotational freedom around single bonds, is critical for understanding a molecule's biological activity. auremn.org.brcopernicus.org NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, provide information on inter-proton distances, which helps to define the molecule's preferred conformation in solution. copernicus.org By comparing experimental NMR data with theoretical calculations, researchers can build a detailed model of the conformational ensemble of this compound derivatives. auremn.org.br This knowledge is crucial for understanding how these molecules might interact with biological targets.

Table 2: Representative ¹H NMR and NOESY Data for a Hypothetical this compound Derivative

| Proton (Position) | Chemical Shift (ppm) | Key NOESY Correlations | Inferred Spatial Proximity |

| H-1 | 3.85 | H-5, H-9 | H-1 is on the same face as H-5 and H-9 |

| H-3 | 4.12 | H-11, H-12 | H-3 is near the side chain protons H-11/12 |

| H-5 | 2.15 | H-1, H-6a | H-5 is proximate to H-1 and one of the H-6 protons |

| H-14 | 5.30 | H-15 | H-14 and H-15 are part of a rigid ring system |

Bioanalytical Method Development for this compound Quantification in Biological Matrices (Non-Human)

Developing a robust bioanalytical method is essential for accurately quantifying the concentration of this compound and its metabolites in non-human biological matrices such as plasma, urine, or tissue homogenates. onlinepharmacytech.infoquotientsciences.com Such methods are critical for pharmacokinetic and toxicokinetic studies. iajps.com The gold standard for quantitative bioanalysis is typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govjapsonline.com

The development process involves several key steps:

Sample Preparation: Efficient extraction of this compound from the complex biological matrix is required. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. onlinepharmacytech.info

Chromatographic Separation: An HPLC or UPLC method is developed to separate this compound from endogenous matrix components and any potential metabolites. japsonline.com

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, often in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. japsonline.com

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure it is accurate, precise, selective, sensitive, and stable under various conditions. iajps.com

Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method for this compound

| Parameter | Acceptance Criteria | Example Finding for this compound Method |

| Linearity (r²) | ≥ 0.99 | 0.998 over a range of 1-1000 ng/mL |

| Accuracy | Within ±15% of nominal value | 92-108% |

| Precision (%CV) | ≤ 15% | < 9% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal ion suppression/enhancement | CV < 10% across different lots of plasma |

| Stability | Stable under expected sample handling and storage conditions | Stable for 24h at room temp and 30 days at -80°C |

Application of Omics Technologies in this compound Studies

Omics technologies offer a systems-level view of the molecular changes within an organism or cell in response to a stimulus, providing a broad understanding of a compound's biological effects. nih.govnih.gov These high-throughput methods can reveal the mechanisms of action and identify potential biomarkers related to the activity of this compound. unisa.edu.au

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.gov By analyzing changes in gene expression in cells or tissues exposed to this compound, researchers can identify the cellular pathways that are modulated by the compound. nih.gov Techniques like single-cell RNA sequencing (scRNA-seq) can provide even more granular detail, revealing how different cell types within a tissue respond. nih.gov For instance, if this compound has anti-inflammatory properties, a transcriptomic analysis might reveal the downregulation of genes encoding pro-inflammatory cytokines and the upregulation of genes involved in inflammation resolution.

Table 4: Illustrative Transcriptomic Data for Cells Treated with this compound

| Gene Name | Gene Function | Fold Change | Regulation |

| IL-6 | Pro-inflammatory cytokine | -4.5 | Downregulated |

| TNF-α | Pro-inflammatory cytokine | -3.8 | Downregulated |

| COX-2 | Inflammatory enzyme | -3.2 | Downregulated |

| HMOX1 | Antioxidant response | +2.9 | Upregulated |

| NQO1 | Detoxification enzyme | +2.5 | Upregulated |

Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.gov In the context of this compound research, proteomics can be used to identify the specific proteins that physically interact with the compound or its derivatives. This is often achieved through techniques like affinity purification-mass spectrometry (AP-MS) or proximity biotinylation. nih.govnih.gov In a proximity biotinylation experiment, a derivative of this compound could be fused with a promiscuous biotin (B1667282) ligase enzyme. nih.gov When introduced to a cellular system, proteins that come into close proximity with the this compound derivative are "tagged" with biotin. These tagged proteins can then be isolated and identified by mass spectrometry, revealing a network of potential protein-protein interactions and direct targets. ed.ac.uk

Metabolomics to Map Downstream Effects

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. In drug discovery and development, it is a critical tool for understanding a compound's mechanism of action and its impact on biochemical pathways.

A hypothetical application of metabolomics to this compound research would involve treating a relevant biological system (e.g., a specific cell line or animal model) with the compound and analyzing the subsequent changes in the metabolome. This would typically be performed using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

The resulting data would reveal which metabolic pathways are significantly altered by this compound. For instance, an increase in certain glycolytic intermediates and a decrease in tricarboxylic acid (TCA) cycle metabolites could suggest an effect on cellular energy metabolism. Similarly, changes in amino acid or lipid profiles could point to impacts on protein synthesis or cell membrane dynamics.

Without experimental data, a representative data table of such findings remains speculative. However, a hypothetical table illustrating the kind of data that would be generated from such a study is presented below.

Hypothetical Metabolomic Changes Induced by this compound

| Metabolite | Pathway | Fold Change | p-value |

|---|---|---|---|

| Glucose-6-phosphate | Glycolysis | 1.8 | <0.05 |

| Lactate | Fermentation | 2.5 | <0.01 |

| Citrate | TCA Cycle | -1.5 | <0.05 |

| Alpha-ketoglutarate | TCA Cycle | -1.7 | <0.05 |

| Glutamate | Amino Acid Metabolism | 1.6 | <0.05 |

| Proline | Amino Acid Metabolism | 2.1 | <0.01 |

| Palmitic Acid | Fatty Acid Metabolism | -1.4 | <0.05 |

| Stearic Acid | Fatty Acid Metabolism | -1.6 | <0.05 |

| Choline | Lipid Metabolism | 1.9 | <0.01 |

This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Microfluidics and High-Throughput Screening in this compound Research

High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of chemical compounds for a specific biological activity. When combined with microfluidics, which involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, HTS can be performed with greater speed, lower reagent consumption, and increased automation.

In the context of this compound research, a microfluidics-based HTS platform could be employed to screen for its effects on a wide range of cellular processes. For example, droplets containing individual cells and different concentrations of this compound could be generated and passed through a detector to measure cellular responses such as viability, apoptosis, or the expression of a specific protein.

Such a platform would be invaluable for identifying the primary cellular targets of this compound and for discovering potential therapeutic applications. The data generated would typically consist of dose-response curves for various cellular assays, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

As with metabolomics, there is no published research demonstrating the use of microfluidics and HTS in the study of this compound. A hypothetical data table summarizing the results of such a screening campaign is provided to illustrate the potential application of this technology.

Hypothetical High-Throughput Screening Assays for this compound

| Assay Type | Target Pathway | Cell Line | Readout | IC50 / EC50 (µM) |

|---|---|---|---|---|

| Cell Viability | Cytotoxicity | HeLa | Luminescence (ATP) | > 50 |

| Apoptosis | Caspase Activation | Jurkat | Fluorescence (Caspase-3/7) | 15.2 |

| Proliferation | Cell Cycle | A549 | Fluorescence (EdU) | 22.8 |

| Inflammation | NF-κB Signaling | RAW 264.7 | Luciferase Reporter | 8.5 |

| Oxidative Stress | Nrf2 Pathway | HepG2 | Fluorescence (ARE Reporter) | 12.1 |

| Angiogenesis | VEGF Signaling | HUVEC | Fluorescence (Tube Formation) | 18.4 |

| Ion Channel | Calcium Flux | HEK293 | Fluorescence (Calcium Indicator) | 5.7 |

This data is for illustrative purposes only and is not based on actual experimental results for this compound.

No Information Found for "this compound"

Following a comprehensive search of publicly available scientific literature and databases, no information was found for a chemical compound named "this compound." This suggests that "this compound" may be a novel, recently discovered compound not yet widely reported, a compound with a different publicly recognized name, or a potential misspelling of another compound.

The complete absence of foundational research, including its discovery, chemical structure, and biological activity, makes it impossible to generate an article on its future research directions as requested. Discussing undiscovered biosynthetic capabilities, the development of novel synthetic routes, or its molecular mechanisms of action is not feasible without any existing scientific data.

It is possible that the intended compound of interest was "Lanthanide," a series of elements, or a similarly named therapeutic agent. For instance, searches for "this compound" often yielded results for "Lenalidomide," a well-documented immunomodulatory drug. However, without further clarification, any attempt to provide information would be speculative.

Therefore, the requested article on the future research directions for "this compound" cannot be produced at this time due to the lack of any available information on this specific compound.

Future Directions and Emerging Research Avenues for Lansiodide a

Integration of Artificial Intelligence and Machine Learning in Lansiodide A Research

De Novo Design of this compound Analogues

The exploration of novel therapeutic agents often involves the strategic modification of naturally occurring compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. For this compound, a complex terpenoid natural product, the de novo design of analogues represents a promising frontier for future research. This approach, moving beyond simple semi-synthetic modifications, aims to create entirely new molecular scaffolds that retain the key pharmacophoric features of the parent compound while offering improved characteristics.

At its core, the de novo design of this compound analogues would be a hypothesis-driven process, heavily reliant on computational modeling and a deep understanding of its (currently putative) biological targets. The process can be conceptualized through a multi-stage workflow, integrating computational tools with synthetic chemistry and biological evaluation.

Conceptual Workflow for De Novo Design of this compound Analogues:

| Stage | Description | Key Methodologies |

| 1. Target Identification and Binding Site Analysis | The initial and most critical step is the identification and characterization of the biological target(s) of this compound. Without a known target, any design efforts remain speculative. Once a target is identified (e.g., a specific enzyme or receptor), its three-dimensional structure is determined, typically through X-ray crystallography or cryo-electron microscopy. The binding pocket of this compound within this target is then meticulously analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) that are crucial for its biological activity. | - Target validation studies- X-ray crystallography- Cryo-electron microscopy- Molecular docking simulations |

| 2. Pharmacophore Modeling | Based on the binding site analysis, a pharmacophore model is constructed. This model represents the essential three-dimensional arrangement of functional groups in this compound that are responsible for its biological activity. It serves as a blueprint for designing new molecules that can fit into the target's binding site and elicit a similar biological response. | - Ligand-based pharmacophore modeling- Structure-based pharmacophore modeling |

| 3. Fragment-Based and Structure-Based Design | With a validated pharmacophore model, computational algorithms can be employed to design novel molecular scaffolds. Fragment-based design involves identifying small molecular fragments that can individually bind to specific sub-pockets of the target's active site. These fragments are then computationally linked together to create a larger, more potent molecule. Structure-based design utilizes the three-dimensional structure of the target to computationally build a molecule that fits perfectly within the binding site, optimizing interactions and maximizing binding affinity. | - Fragment screening (in silico and experimental)- Structure-based drug design (SBDD) software- Molecular dynamics simulations |

| 4. In Silico Screening and ADMET Prediction | A large virtual library of potential this compound analogues can be generated based on the design strategies. These virtual compounds are then screened computationally for their predicted binding affinity to the target. Furthermore, computational models can predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This in silico filtering helps to prioritize a smaller, more manageable set of the most promising candidates for chemical synthesis. | - Virtual high-throughput screening (vHTS)- Quantitative Structure-Activity Relationship (QSAR) modeling- ADMET prediction software |

| 5. Chemical Synthesis and Biological Evaluation | The prioritized analogues are then synthesized in the laboratory. The synthesized compounds are subsequently subjected to a battery of in vitro and in vivo assays to determine their actual biological activity, potency, selectivity, and pharmacokinetic profiles. | - Organic synthesis- In vitro biological assays- In vivo animal models |

| 6. Iterative Refinement | The data obtained from the biological evaluation of the initial set of analogues provides valuable feedback for refining the pharmacophore model and computational design strategies. This iterative cycle of design, synthesis, and testing allows for the progressive optimization of the analogues to achieve the desired therapeutic profile. | - Structure-Activity Relationship (SAR) analysis |

The de novo design of analogues of a complex natural product like this compound is a challenging yet potentially rewarding endeavor. While the initial steps are contingent on elucidating its mechanism of action and identifying its molecular targets, the subsequent application of modern computational chemistry and synthetic methodologies could unlock a new generation of therapeutic agents with enhanced properties. This approach holds the key to transforming this compound from a naturally occurring curiosity into a clinically valuable lead compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.